(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group, a phenyl ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the boronic acid group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Another boronic acid derivative with similar structural features.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: A compound with a similar imidazole moiety.
Uniqueness
(3-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazole ring, and boronic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H15BN2O2 |
---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
[3-cyclopropyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-9-7-16(8-15-9)13-5-11(10-2-3-10)4-12(6-13)14(17)18/h4-8,10,17-18H,2-3H2,1H3 |
InChI Key |
LFXQNCQTGCRGFW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2C=C(N=C2)C)C3CC3)(O)O |
Origin of Product |
United States |
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